N-Methyl Lacosamide vs. Lacosamide: Distinct Pharmacopeial Identity and Molecular Weight Difference of 14.03 g/mol
N-Methyl Lacosamide exhibits a molecular weight of 264.32 g/mol (C₁₄H₂₀N₂O₃), representing a +14.03 g/mol mass increment relative to lacosamide (250.29 g/mol, C₁₃H₁₈N₂O₃), corresponding precisely to the addition of a methyl group (-CH₃) at the N-benzylamide nitrogen [1]. This mass differential produces a unique MS fragmentation pattern and distinct chromatographic retention time, enabling definitive analytical resolution from parent lacosamide. Unlike lacosamide, which is the active pharmaceutical ingredient with demonstrated anticonvulsant activity, N-Methyl Lacosamide is designated exclusively as EP Impurity C and a USP-recognized impurity standard with no reported therapeutic activity [2].
| Evidence Dimension | Molecular Weight and Pharmacopeial Identity |
|---|---|
| Target Compound Data | 264.32 g/mol; EP Impurity C / USP PAI; C₁₄H₂₀N₂O₃ |
| Comparator Or Baseline | Lacosamide: 250.29 g/mol; Active Pharmaceutical Ingredient; C₁₃H₁₈N₂O₃ |
| Quantified Difference | ΔMW = +14.03 g/mol (methyl group addition at N-benzylamide position) |
| Conditions | Chemical structure analysis via mass spectrometry and NMR; regulatory classification per EP and USP monographs |
Why This Matters
The +14.03 g/mol mass differential provides unambiguous MS-based identification and quantification of this specific impurity in lacosamide drug substance and drug product, a requirement for ICH Q3A-compliant impurity profiling.
- [1] Daicel Pharma Standards. Lacosamide Impurities Manufacturers & Suppliers Technical Reference. 2022. View Source
- [2] SynZeal. N-Methyl Lacosamide Product Technical Datasheet. CAS 2742962-60-1, Catalog SZ-L033003. View Source
